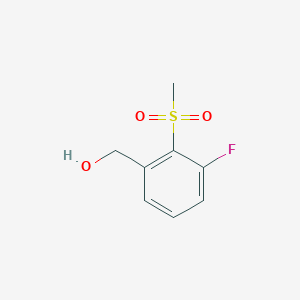
3-Fluoro-2-(methylsulphonyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-(methylsulphonyl)benzyl alcohol: is an organic compound with the molecular formula C8H9FO3S It is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nucleophilic Substitution: : One common method for synthesizing 3-Fluoro-2-(methylsulphonyl)benzyl alcohol involves the nucleophilic substitution of a suitable precursor. For example, starting with 3-fluorobenzyl chloride, a nucleophilic substitution reaction with sodium methylsulphinate can yield the desired product.
Reaction Conditions: The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
-
Reduction of Ketones: : Another synthetic route involves the reduction of 3-fluoro-2-(methylsulphonyl)benzaldehyde using a reducing agent like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Reaction Conditions: This reduction is usually carried out in an alcohol solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 3-Fluoro-2-(methylsulphonyl)benzyl alcohol can undergo oxidation to form 3-fluoro-2-(methylsulphonyl)benzaldehyde or 3-fluoro-2-(methylsulphonyl)benzoic acid, depending on the oxidizing agent used.
Common Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
-
Reduction: : The compound can be reduced to form 3-fluoro-2-(methylsulphonyl)benzylamine using reducing agents like lithium aluminium hydride (LiAlH4).
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents: Thionyl chloride (SOCl2) for chlorination, or phosphorus tribromide (PBr3) for bromination.
Major Products
Oxidation: 3-Fluoro-2-(methylsulphonyl)benzaldehyde, 3-fluoro-2-(methylsulphonyl)benzoic acid.
Reduction: 3-Fluoro-2-(methylsulphonyl)benzylamine.
Substitution: 3-Fluoro-2-(methylsulphonyl)benzyl chloride, 3-Fluoro-2-(methylsulphonyl)benzyl bromide.
Scientific Research Applications
Chemistry
In chemistry, 3-Fluoro-2-(methylsulphonyl)benzyl alcohol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating various derivatives.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. It may also be used in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzyl alcohol depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the methylsulphonyl group can enhance its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-(methylsulphonyl)benzoic acid
- 3-Fluoro-2-(methylsulphonyl)benzaldehyde
- 3-Fluoro-2-(methylsulphonyl)benzylamine
Uniqueness
Compared to its analogs, 3-Fluoro-2-(methylsulphonyl)benzyl alcohol offers a unique combination of functional groups that can be exploited for various synthetic and application purposes. Its alcohol moiety allows for further functionalization, while the fluorine and methylsulphonyl groups provide distinct chemical and physical properties.
Properties
Molecular Formula |
C8H9FO3S |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3-fluoro-2-methylsulfonylphenyl)methanol |
InChI |
InChI=1S/C8H9FO3S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
InChI Key |
PHRPOLXJEGDTOR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


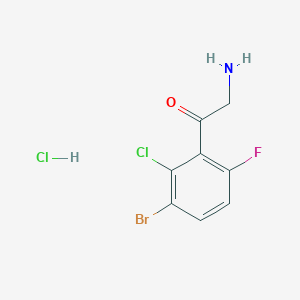
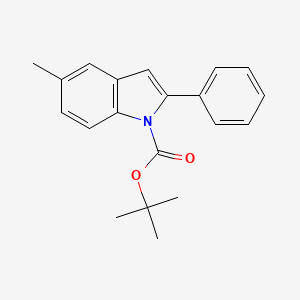
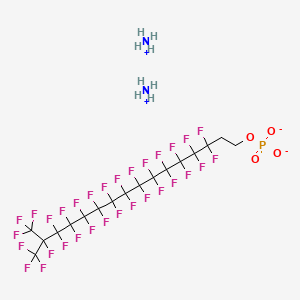
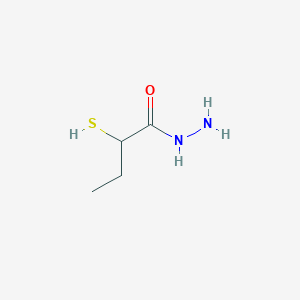
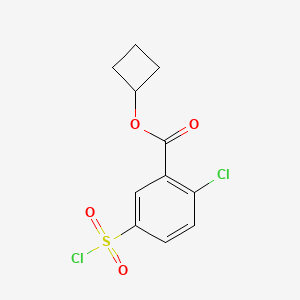
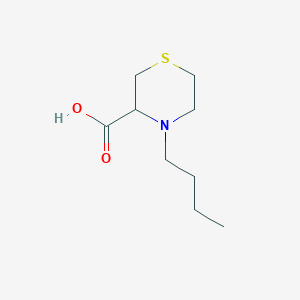
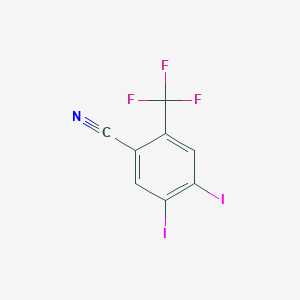
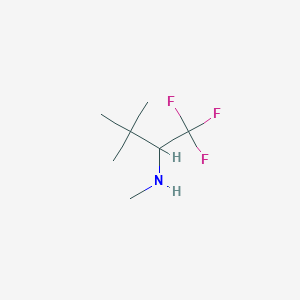
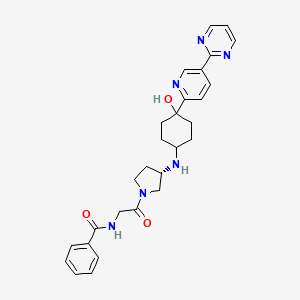

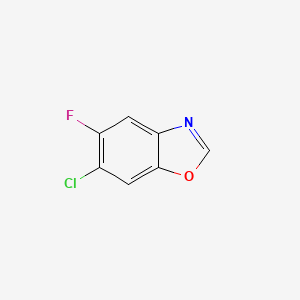
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


